molecular formula C8H7ClN2 B11913225 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine

5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B11913225
M. Wt: 166.61 g/mol
InChI Key: LZAMBDUYXBFHSV-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine scaffold with chlorine and methyl substituents at positions 5 and 3, respectively. The pyrrolo[3,2-b]pyridine core is characterized by a five-membered pyrrole ring fused to a pyridine ring at the [3,2-b] positions, creating distinct electronic and steric properties. Its structural rigidity and substituent versatility enable tailored interactions with biological targets .

Properties

IUPAC Name

5-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-10-6-2-3-7(9)11-8(5)6/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAMBDUYXBFHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinamine with 6-chloro-2-(1E)-2-ethoxyethenyl . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMSO or ethanol under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Ring System Variations

5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine (QM-7475)
  • Structure : Chlorine at position 5, methyl at position 2 on the [3,2-b] scaffold.
  • Key Data : CAS 860362-49-8, purity 95%, MFCD18259900 .
5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (QK-7199)
  • Structure : Chlorine at position 5, methyl at position 3 on the [2,3-b] scaffold.
  • Key Data : CAS 1256803-09-4, purity 95%, MFCD18259322 .
  • Comparison : The [2,3-b] ring system alters the spatial orientation of substituents, affecting π-π stacking and hydrogen-bonding interactions. This isomer may exhibit distinct solubility and bioavailability compared to the [3,2-b] analog.
5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine (QE-1069)
  • Structure : Chlorine at position 5, methyl at position 7 on the [3,2-b] scaffold.
  • Key Data : CAS 357263-43-5, purity 95%, MFCD11845534 .

Functional Group Modifications

5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
  • Structure : Carboxylic acid group at position 3, chlorine at position 3.
  • Key Data : CAS 1203498-99-0, purity 95%, used as a medicinal intermediate .
  • Comparison : The carboxylic acid group enhances polarity, improving aqueous solubility. This derivative is advantageous for conjugation with amines or alcohols in drug design.
5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
  • Structure : Oxo group at position 2, chlorine at position 4.
  • Key Data : CAS 135042-17-0, purity 95% .

Halogen-Substituted Analogs

5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a)
  • Structure : Bromine at position 5, phenylethynyl at position 3 on the [2,3-b] scaffold.
  • Key Data: Synthesized via Sonogashira coupling (51% yield), characterized by $^1$H NMR (δ 12.40 ppm for NH) .
  • Comparison : Bromine’s larger atomic radius compared to chlorine may enhance van der Waals interactions in binding pockets.
1-(5-Chloro-2-methylsulfanyl-pyrimidin-4-yl)pyrrolo[3,2-b]pyridine (7)
  • Structure : Chloropyrimidine moiety fused to pyrrolo[3,2-b]pyridine.
  • Key Data : 11% synthesis yield, 100% HPLC purity .
  • Comparison : The pyrimidine extension increases molecular weight and planar surface area, favoring intercalation in DNA or RNA targets.

Biological Activity

5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine has the molecular formula C8H7ClN2C_8H_7ClN_2 and features a pyrrole ring fused to a pyridine ring. The presence of the chloro substituent at the 5-position and the methyl group at the 3-position significantly influences its reactivity and biological properties.

The biological activity of 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine is primarily attributed to its interaction with various biological targets:

  • Receptor Tyrosine Kinases (RTKs) : Similar compounds have been shown to inhibit multiple RTKs, which are crucial in regulating cell proliferation and survival.
  • Covalent Bonding : The compound exhibits a covalent nature in its bonding, particularly involving nitrogen-carbon (N-C) and carbon-carbon (C-C) bonds within its structure, which can lead to irreversible inhibition of target proteins.

Anticancer Activity

Research indicates that 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine has potential anticancer properties. In vitro studies demonstrate that it can inhibit the growth of various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound showed moderate cytotoxic effects against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cardiac cells. This selectivity suggests its potential as an anticancer agent with a favorable safety profile .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal:

  • Activity Against Pathogens : It exhibits significant activity against several bacterial strains, indicating its potential as an antibiotic agent. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrrole or pyridine rings can enhance efficacy against specific pathogens .

Antidiabetic Potential

In addition to its anticancer and antimicrobial activities, derivatives of pyrrolo[3,2-b]pyridine have shown promising antidiabetic effects:

  • Glucose Uptake Stimulation : Certain derivatives have been reported to enhance glucose uptake in muscle and fat cells without affecting insulin levels, which may aid in managing diabetes .

Case Studies

Several studies have focused on the biological evaluation of 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives:

StudyFindings
Identified as a potent inhibitor of MPS1 kinase with an IC50 value of 0.025 µM in cellular assays. Demonstrated antiproliferative activity in colon cancer models.
Showed moderate cytotoxicity against ovarian cancer cells and limited toxicity towards healthy cells.
Evaluated for antimicrobial activity against various strains; modifications improved efficacy against specific bacteria.

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